3-Amino-6-chloropyridine-2-carboxylic acid

Catalog No.
S810531
CAS No.
866807-27-4
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyridine-2-carboxylic acid

CAS Number

866807-27-4

Product Name

3-Amino-6-chloropyridine-2-carboxylic acid

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

TXGSKLHDWJCBDC-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl

2-Amino-6-chloropyridine-3-carboxylic acid

6-Chloropyridine-3-carboxylic acid

    Scientific Field: Environmental Science

    Application Summary: This compound has been used to study its photolytic and photocatalytic degradation.

    Results or Outcomes: The outcomes of its use would depend on the specific studies it is used in.

2-Chloropyridine

    Scientific Field: Agriculture and Medicine

    Application Summary: 2-Chloropyridine is used in the agricultural business to produce fungicides and insecticides.

    Methods of Application: 2-Choropyridine is made by combining pyridine with chlorine in a single process.

3-Chloropyridine

    Application Summary: 3-Chloropyridine is used as an intermediate in many chemical reactions.

4-Chloropyridine

    Application Summary: 4-Chloropyridine is used as an intermediate in many chemical reactions.

6-Chloropyridine-3-carboxylic acid

    Scientific Field: Agriculture and Environmental Science

    Application Summary: 6-Chloropyridine-3-carboxylic acid is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid and occurs in different environmental matrices.

3-Amino-6-chloropyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a CAS number of 866807-27-4. This compound features an amino group and a carboxylic acid group attached to a chlorinated pyridine ring, making it a versatile building block for various chemical syntheses and applications in medicinal chemistry .

The chemical reactivity of 3-Amino-6-chloropyridine-2-carboxylic acid can be attributed to its functional groups:

  • Amine Group: Can participate in nucleophilic substitution reactions.
  • Carboxylic Acid Group: Can undergo esterification and amidation reactions.
  • Chloro Group: Can be involved in substitution reactions, particularly with nucleophiles.

These functional groups allow for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Research indicates that 3-Amino-6-chloropyridine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of biologically active compounds. The presence of the amino and carboxylic acid groups contributes to its interaction with biological targets .

Several methods have been reported for the synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid:

  • Direct Chlorination: Chlorination of 3-amino-2-pyridinecarboxylic acid using chlorine gas or chlorinating agents.
  • Substitution Reactions: Reacting 6-chloropyridine derivatives with amino acids or amines under controlled conditions.
  • Multi-step Synthesis: Involves the formation of the pyridine ring followed by functionalization at the desired positions.

These methods can be optimized based on yield, purity, and environmental considerations.

3-Amino-6-chloropyridine-2-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides.
  • Research: Utilized in biochemical assays and studies related to pyridine derivatives.

Interaction studies involving 3-Amino-6-chloropyridine-2-carboxylic acid have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form hydrogen bonds due to its amino and carboxyl groups enhances its interaction with biological macromolecules .

Several compounds share structural similarities with 3-Amino-6-chloropyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-pyridinecarboxylic acidContains an amino group and carboxyl groupLacks chlorine substituent
4-Amino-6-chloropyridineSimilar chlorinated structure but different positionDifferent biological activity profile
5-Chloro-2-pyridinecarboxylic acidChlorinated at a different positionMay exhibit distinct reactivity

These compounds demonstrate variations in their chemical properties and biological activities, highlighting the uniqueness of 3-Amino-6-chloropyridine-2-carboxylic acid within this class.

Structural Characteristics

Pyridine Ring System and Substitution Pattern

3-Amino-6-chloropyridine-2-carboxylic acid is characterized by a pyridine ring bearing three distinct substituents arranged in a specific pattern [1] [2]. The compound features a six-membered heterocyclic aromatic ring containing one nitrogen atom, which forms the foundational pyridine structure [3]. The substitution pattern follows a 2,3,6-trisubstituted arrangement, where the carboxylic acid group occupies position 2, the amino group is located at position 3, and the chlorine atom is positioned at position 6 relative to the ring nitrogen [1] [4].

The pyridine ring system maintains its characteristic aromatic properties despite the presence of multiple substituents [3]. Substitutions in pyridine typically occur preferentially at the 3-position, which is the most electron-rich carbon atom in the ring and therefore more susceptible to electrophilic attack [3]. The electron-withdrawing nature of the nitrogen atom influences the electronic distribution throughout the ring, creating distinct reactivity patterns at different positions [5] [6].

The substitution pattern in 3-amino-6-chloropyridine-2-carboxylic acid represents a unique combination where electron-donating (amino) and electron-withdrawing (chloro and carboxyl) groups are positioned strategically around the pyridine core [7]. This arrangement significantly impacts the overall electronic structure and properties of the molecule compared to unsubstituted pyridine [7].

Functional Group Analysis and Electronic Distribution

The molecule contains three distinct functional groups that contribute to its overall chemical behavior and electronic distribution [1] [8]. The amino group at position 3 acts as an electron-donating substituent through both inductive and resonance effects [7]. This group provides electron density to the pyridine ring through resonance donation, particularly affecting positions 2 and 4 of the ring system [9].

The carboxylic acid functionality at position 2 serves as a strong electron-withdrawing group through both inductive and resonance mechanisms [1] [10]. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing nature of the oxygen atoms [10]. The presence of the carboxylic acid group also introduces hydrogen bonding capabilities, which influences both intra- and intermolecular interactions [7].

The chlorine substituent at position 6 acts as an electron-withdrawing group primarily through inductive effects [5] [7]. Electron-withdrawing groups reduce the electron density on the nitrogen atom of the pyridine moiety, leading to alterations in the electronic distribution throughout the ring system [5]. The combination of these substituents creates a complex electronic environment where electron-donating and electron-withdrawing effects compete and influence the overall molecular properties [7].

The electronic distribution analysis reveals that the presence of multiple substituents dramatically modifies the electrostatic properties and molecular topology compared to simple pyridine derivatives [7]. The amino group enhances electron density at specific positions while the chloro and carboxyl groups create electron-deficient regions, resulting in a heterogeneous electronic landscape across the molecule [5] [7].

Conformational Analysis

The conformational behavior of 3-amino-6-chloropyridine-2-carboxylic acid is influenced by the planar nature of the pyridine ring and the rotational freedom of the carboxylic acid group [11]. The pyridine ring maintains a planar conformation due to its aromatic character, with all ring atoms lying essentially in the same plane [3].

The carboxylic acid substituent exhibits rotational flexibility around the carbon-carbon bond connecting it to the pyridine ring [8]. This rotational degree of freedom allows the molecule to adopt different conformations depending on environmental conditions and intermolecular interactions [11]. The rotatable bond count for this molecule is reported as 1, corresponding to the rotation around the bond linking the carboxylic acid group to the pyridine ring [8].

Computational studies suggest that the molecular geometry is stabilized by intramolecular interactions between the functional groups [12]. The proximity of the amino group at position 3 to the carboxylic acid at position 2 may lead to intramolecular hydrogen bonding interactions, which could stabilize specific conformational arrangements [7]. Similarly, the chlorine atom at position 6 may participate in weak intramolecular interactions that influence the preferred molecular geometry [7].

The conformational analysis indicates that steric hindrance effects play a decisive role in structural stability [12]. The arrangement of substituents around the pyridine ring creates specific steric constraints that limit the accessible conformational space and influence the molecule's three-dimensional structure [11] [12].

Chemical Identifiers

CAS Registry Number (866807-27-4)

The Chemical Abstracts Service registry number for 3-amino-6-chloropyridine-2-carboxylic acid is 866807-27-4 [1] [4]. This unique numerical identifier serves as the primary reference for this compound in chemical databases and literature [1] [2]. The CAS registry number provides unambiguous identification of the specific chemical entity, distinguishing it from closely related structural analogs and isomers [13] [8].

The CAS number 866807-27-4 has been consistently reported across multiple authoritative chemical databases and commercial suppliers [1] [2] [4]. This registry number facilitates accurate identification and retrieval of information about the compound from various scientific and commercial sources [10]. The systematic assignment of this identifier ensures standardized referencing in scientific literature and regulatory documentation [1] [4].

Molecular Formula (C₆H₅ClN₂O₂)

The molecular formula of 3-amino-6-chloropyridine-2-carboxylic acid is C₆H₅ClN₂O₂ [1] [14] [4]. This formula indicates the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms [2] [8]. The molecular composition reflects the presence of the pyridine ring (C₅H₄N), the amino substituent (NH₂), the chlorine atom (Cl), and the carboxylic acid group (COOH) [1] [10].

The molecular weight corresponding to this formula is 172.57 grams per mole [1] [4] [10]. The exact mass has been calculated as 172.003952 atomic mass units [8] [10]. These values are consistent across multiple computational and experimental determinations reported in the literature [1] [8] [4].

The elemental composition represented by this molecular formula accounts for all atoms present in the molecule and provides the basis for stoichiometric calculations and analytical determinations [10]. The formula serves as a fundamental descriptor for the compound and enables comparison with related pyridine derivatives [2] [8].

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 3-amino-6-chloropyridine-2-carboxylic acid [4] [15]. This systematic name follows IUPAC nomenclature rules by identifying the pyridine ring as the parent structure and specifying the positions and nature of all substituents [2] [4]. The numbering system begins with the ring nitrogen as position 1, followed by sequential numbering around the ring [15].

Common names for this compound include 3-amino-6-chloropicolinic acid and 2-pyridinecarboxylic acid, 3-amino-6-chloro- [2] [8]. The term "picolinic acid" refers specifically to pyridine-2-carboxylic acid derivatives, making 3-amino-6-chloropicolinic acid an appropriate alternative name [2]. These common names are frequently encountered in commercial and research contexts [2] [8].

Systematic naming conventions consistently identify this compound through its characteristic substitution pattern on the pyridine core [15]. The naming prioritizes the carboxylic acid functionality, which determines the base name "pyridinecarboxylic acid," followed by specification of the amino and chloro substituents with their respective position numbers [4] [15].

Molecular Descriptors

InChI and InChIKey Representations

The International Chemical Identifier for 3-amino-6-chloropyridine-2-carboxylic acid is InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) [4] [15]. This standardized representation provides a unique text string that completely describes the molecular structure and connectivity [13] [4]. The InChI format encodes information about the molecular graph, including atom types, connectivity, and stereochemistry [15].

The corresponding InChIKey is TXGSKLHDWJCBDC-UHFFFAOYSA-N [4] [15]. This hashed version of the InChI provides a fixed-length identifier that is more suitable for database searches and computational applications [15]. The InChIKey serves as a compact molecular fingerprint that enables rapid identification and comparison of chemical structures [4].

These molecular identifiers are generated through standardized algorithms that ensure consistency across different software platforms and databases [16]. The InChI and InChIKey representations facilitate interoperability between chemical information systems and support automated structure-based searches [17] [18].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 3-amino-6-chloropyridine-2-carboxylic acid can be represented as C1=CC(=NC(=C1N)C(=O)O)Cl or alternatively as Nc1ccc(Cl)nc1C(=O)O [19] [15]. The SMILES representation provides a linear text string that encodes the molecular structure using a standardized syntax [19] [15].

The SMILES notation captures the connectivity of all atoms in the molecule and specifies the aromatic character of the pyridine ring [19]. The representation includes explicit notation for the amino group (N), chlorine atom (Cl), and carboxylic acid functionality (C(=O)O) [15]. This format enables efficient storage and manipulation of structural information in computational applications [19].

The canonical SMILES ensures a unique representation of the molecular structure that is independent of the drawing or input method [15]. This standardization facilitates accurate structure matching and comparison across different chemical databases and software systems [19] [15].

Systematic Naming Conventions

Systematic naming conventions for 3-amino-6-chloropyridine-2-carboxylic acid follow established rules for heterocyclic nomenclature [20]. The naming system begins with identification of the parent heterocycle (pyridine) and proceeds to specify substituents in order of priority [15]. The carboxylic acid group typically receives priority in naming, establishing the base name as pyridinecarboxylic acid [4] [15].

Molecular descriptors provide quantitative measures of structural and physicochemical features that characterize the compound [17] [18]. These descriptors include topological parameters such as the heavy atom count (11), complexity index (165), and rotatable bond count (1) [8]. Additional descriptors encompass electronic properties like the polar surface area (76.21 Ų) and lipophilicity parameter (LogP = 1.06) [8] [10].

The systematic naming and descriptor framework enables comprehensive characterization of the molecular structure for applications in computational chemistry and structure-activity relationship studies [16] [17]. These standardized representations facilitate comparison with related compounds and support predictive modeling of molecular properties [18] [20].

PropertyValueUnitsSource
CAS Registry Number866807-27-4- [1] [4]
Molecular FormulaC₆H₅ClN₂O₂- [1] [14] [4]
Molecular Weight172.57g/mol [1] [4] [10]
Exact Mass172.003952amu [8] [10]
Density1.6±0.1g/cm³ [4] [10]
Boiling Point413.6±45.0°C at 760 mmHg [10]
LogP1.06- [8] [10]
pKa (predicted)4.01±0.10- [4]
Polar Surface Area76.21Ų [8] [10]
Heavy Atom Count11- [8]
Hydrogen Bond Donors2- [8]
Hydrogen Bond Acceptors4- [8]
Rotatable Bonds1- [8]
Complexity165- [8]
InChIKeyTXGSKLHDWJCBDC-UHFFFAOYSA-N- [4] [15]
MDL NumberMFCD09264291- [1] [2] [4]

XLogP3

1.5

Wikipedia

3-Amino-6-chloropyridine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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